

spectroscopic data of 3-Iododurene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Iodo-1,2,4,5-tetramethylbenzene

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An In-Depth Technical Guide to the Spectroscopic Data of 3-Iododurene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-Iododurene (**3-iodo-1,2,4,5-tetramethylbenzene**), a key halogenated aromatic compound.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this molecule. The insights provided herein are grounded in fundamental spectroscopic principles and validated methodologies.

Molecular Structure and Spectroscopic Overview

3-Iododurene is a derivative of durene (1,2,4,5-tetramethylbenzene) where a hydrogen atom on the aromatic ring has been substituted with an iodine atom.[3] Its molecular formula is $C_{10}H_{13}I$, and it has a molecular weight of approximately 260.11 g/mol.[1] The molecule's structure, characterized by high symmetry, dictates a relatively simple yet informative spectroscopic signature. Understanding this signature is paramount for quality control in synthesis and for subsequent application in research and development.

Caption: Molecular Structure of 3-Iododurene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For 3-Iododurene, both ^1H and ^{13}C NMR are essential for structural confirmation.

Proton (^1H) NMR Spectroscopy

Due to the molecule's symmetry, the ^1H NMR spectrum of 3-Iododurene is expected to be remarkably simple. The four methyl groups are in two distinct chemical environments, and there is a single aromatic proton.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.10	Singlet (s)	1H	Ar-H	The lone aromatic proton is deshielded by the aromatic ring current.
~ 2.45	Singlet (s)	6H	C2-CH ₃ , C5-CH ₃	These methyl groups are adjacent to the iodine-substituted carbon and another methyl group, experiencing a specific electronic environment.

| ~ 2.25 | Singlet (s) | 6H | C1-CH₃, C4-CH₃ | These methyl groups are ortho to the aromatic proton and meta to the iodine atom, resulting in a different chemical shift compared to the other pair. |

Note: These are predicted values based on established chemical shift principles and may vary with experimental conditions.^[4]^[5]

Carbon-¹³ (¹³C) NMR Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments. The symmetry of 3-Iododurene results in four distinct signals in the aromatic region and two signals for the methyl carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment	Rationale
~ 142	C-CH ₃ (C1, C4)	Aromatic carbons bonded to methyl groups, deshielded relative to the protonated carbon.
~ 138	C-CH ₃ (C2, C5)	Aromatic carbons bonded to methyl groups, with a chemical shift influenced by proximity to the iodine.
~ 135	C-H (C6)	The sole protonated aromatic carbon, its shift is influenced by the surrounding methyl groups.
~ 100	C-I (C3)	The carbon directly attached to the electronegative iodine atom experiences a significant upfield shift due to the "heavy atom effect". ^[6]
~ 25	Ar-CH ₃ (C2, C5)	Methyl carbons adjacent to the iodine-substituted carbon.

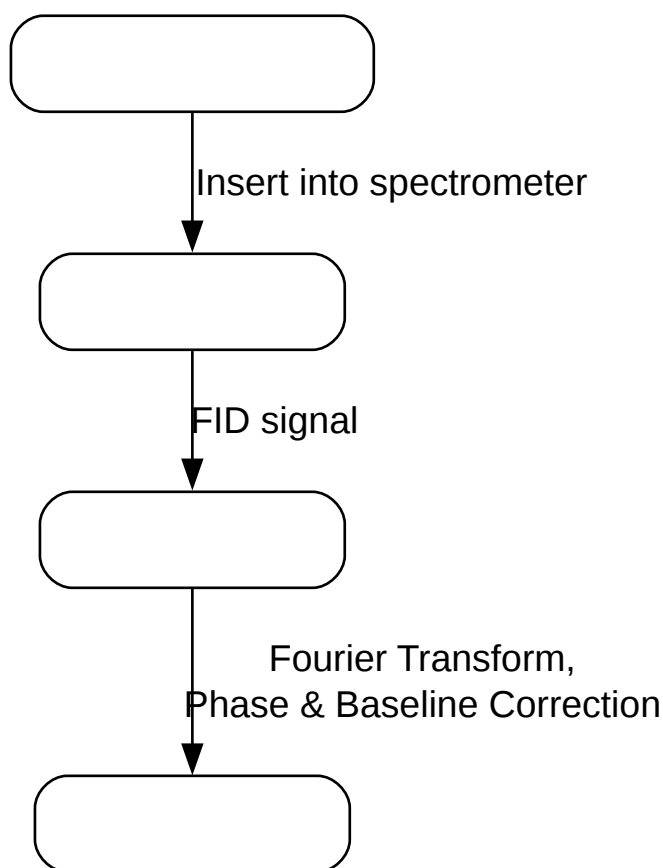
| ~ 21 | Ar-CH₃ (C1, C4) | Methyl carbons meta to the iodine atom. |

Note: Predicted values are based on general principles of ^{13}C NMR.[6][7] Actual experimental values may differ.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Workflow: NMR Analysis



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Caption: Standard workflow for NMR spectroscopy.

- Sample Preparation: Dissolve approximately 10-15 mg of 3-Iododurene in 0.6-0.7 mL of deuterated chloroform (CDCl_3) within a 5 mm NMR tube.[8] CDCl_3 is chosen for its excellent solubilizing properties for nonpolar compounds and its distinct deuterium lock signal. Tetramethylsilane (TMS) is typically added as an internal reference standard ($\delta = 0.00$ ppm).

- **Instrument Setup:** The spectrometer (e.g., a 500 MHz instrument) is tuned and locked to the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during acquisition.
- **^1H NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds to ensure full magnetization recovery, and the acquisition of 16-32 scans to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., zgpg30) is used.^[8] A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2 seconds is typically sufficient.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. The transformed spectrum is then manually phased and baseline corrected to produce the final, interpretable spectrum.^[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Iododurene is dominated by absorptions from C-H bonds and vibrations of the aromatic ring, along with a key signal from the C-I bond.^[9]

Characteristic IR Absorption Bands

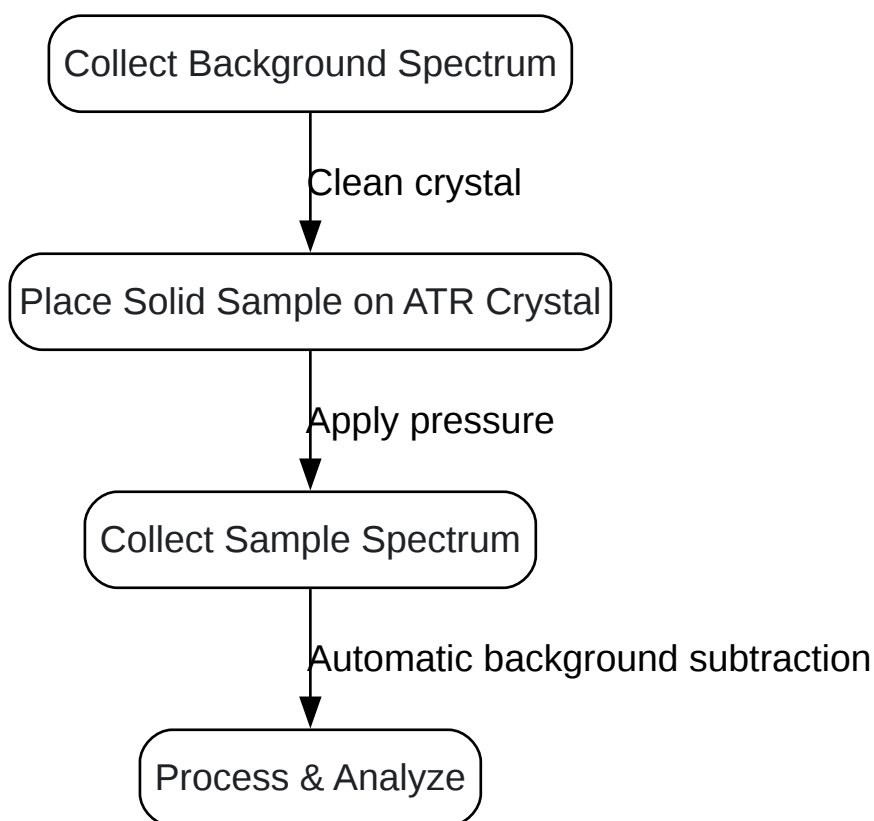
Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Assignment
3050 - 2950	C-H Stretch	Medium-Strong	Aromatic and methyl C-H
1610 - 1580	C=C Stretch	Medium	Aromatic ring skeletal vibrations
1470 - 1370	C-H Bend	Medium	Methyl group asymmetric and symmetric bending
880 - 850	C-H Bend	Strong	Out-of-plane bending for the isolated aromatic C-H

| 600 - 500 | C-I Stretch | Medium-Strong | Carbon-Iodine bond stretch |

Note: The C-I stretch is a key diagnostic peak, though it falls in the fingerprint region which can be complex. Its presence is a strong indicator of successful iodination.[\[10\]](#)

Experimental Protocol for IR Data Acquisition

Workflow: Solid-State IR (ATR)



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Caption: Workflow for Attenuated Total Reflectance (ATR) IR.

- **Instrument Preparation:** An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. The ATR crystal (typically diamond or zinc selenide) must be impeccably clean.
- **Background Spectrum:** A background spectrum is collected with the clean, empty ATR crystal. This is a critical self-validating step to computationally subtract atmospheric signals (CO₂, H₂O) from the sample spectrum.[8]
- **Sample Application:** A small amount of solid 3-Iododurene powder is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.
- **Data Collection:** The sample spectrum is acquired. Typically, 16-32 scans are co-added and averaged to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

- Analysis: The resulting spectrum, which is automatically ratioed against the background, is analyzed by identifying the positions (in cm^{-1}) of the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

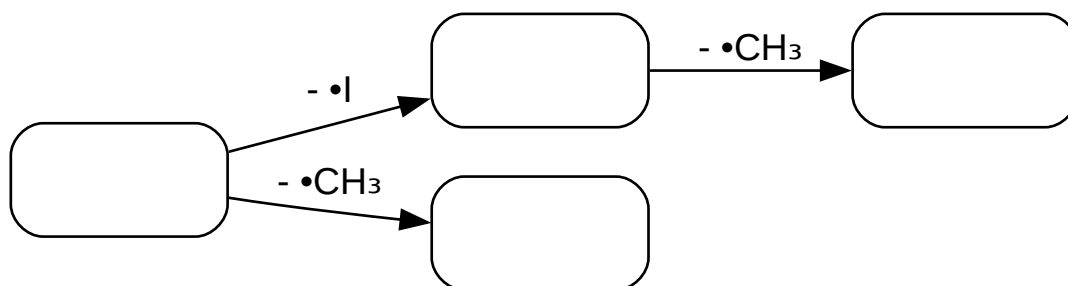
Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Ion	Rationale for Formation
260	$[\text{C}_{10}\text{H}_{13}\text{I}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
245	$[\text{C}_{10}\text{H}_{10}\text{I}]^+$	Loss of a methyl group ($\bullet\text{CH}_3$) from $\text{M}^{+\bullet}$
133	$[\text{C}_{10}\text{H}_{13}]^+$	Loss of an iodine radical ($\bullet\text{I}$) from $\text{M}^{+\bullet}$. This is often a very prominent peak.

| 118 | $[\text{C}_9\text{H}_{10}]^+$ | Loss of $\bullet\text{CH}_3$ from the $[\text{C}_{10}\text{H}_{13}]^+$ fragment. |

Note: The monoisotopic mass of $\text{C}_{10}\text{H}_{13}\text{I}$ is 260.0062 Da.^[11] The presence of iodine is readily confirmed by the characteristic isotopic pattern of the molecular ion.

Plausible Fragmentation Pathway



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Caption: Predicted EI fragmentation pathway for 3-Iododurene.

Experimental Protocol for MS Data Acquisition

- **Sample Introduction:** For a volatile solid like 3-Iododurene, direct insertion probe or Gas Chromatography (GC-MS) is the preferred method. For GC-MS, the sample is first dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.
- **Ionization:** Electron Ionization (EI) at a standard energy of 70 eV is used. This high energy ensures reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared to libraries.
- **Mass Analysis:** The generated ions are separated based on their m/z ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Detection:** Ions are detected, and the signal is amplified to generate the mass spectrum.
- **Data Analysis:** The spectrum is analyzed to identify the molecular ion peak. This confirms the molecular weight. The fragmentation pattern is then examined to corroborate the proposed structure. The base peak (most intense peak), which is often the most stable fragment ($[\text{C}_{10}\text{H}_{13}]^+$ in this case), is also identified.

Conclusion

The spectroscopic characterization of 3-Iododurene is straightforward due to its high symmetry. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the substitution pattern. IR spectroscopy validates the presence of key functional groups, most notably the C-I bond. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation. The combined application of these techniques, guided by the robust protocols outlined in this guide, provides an unequivocal confirmation of the structure and purity of 3-Iododurene, ensuring its suitability for advanced research and development applications.

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